molecular formula C14H11Cl2NO2S B1171263 2,4-Dichloro-1-(indolinylsulfonyl)benzene

2,4-Dichloro-1-(indolinylsulfonyl)benzene

Cat. No.: B1171263
M. Wt: 328.207
InChI Key: KIKXMGLDKVKQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-(indolinylsulfonyl)benzene is an organic compound that features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and an indolinylsulfonyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the chlorination of benzene derivatives and subsequent sulfonylation with indoline derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(indolinylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4-Dichloro-1-(indolinylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)benzene involves its interaction with molecular targets through its indolinylsulfonyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-nitrobenzene
  • 2,4-Dichloro-1-methylbenzene
  • 2,4-Dichloro-1-(2-chloro-1-(4-chlorophenyl)ethenyl)benzene

Uniqueness

2,4-Dichloro-1-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C14H11Cl2NO2S

Molecular Weight

328.207

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C14H11Cl2NO2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2

InChI Key

KIKXMGLDKVKQCP-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.